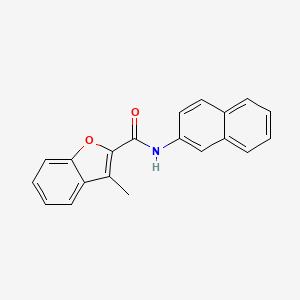

![molecular formula C14H11FN4OS B5548305 N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)

N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide typically involves a coupling reaction. For instance, the synthesis of an imidazo[1,2-a]pyridine derivative was achieved through the reaction of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide with a urea derivative. This process underscores the strategic use of coupling reactions to introduce diverse functional groups into the imidazo[1,2-a]pyridine scaffold, enriching the chemical diversity and potential biological activities of these compounds (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds within this class is typically confirmed using various spectroscopic methods, such as NMR, FT-IR, and X-ray diffraction. For example, detailed structural elucidation of an imidazo[1,2-a]pyridine derivative was achieved through these techniques, revealing the presence of specific functional groups and the overall molecular geometry. Theoretical calculations, like density functional theory (DFT), further support the experimental data, providing insights into the electronic structure and stability of these compounds (Chen et al., 2021).

Aplicaciones Científicas De Investigación

Imaging Agents Development

Compounds within this chemical family, specifically imidazo[1,2-a]pyridines, have been synthesized and evaluated as potential probes for studying peripheral benzodiazepine receptors (PBR) in vivo using Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). These studies underline the role of such compounds in developing diagnostic tools for neurological conditions and potential tracking of disease progression or response to therapy. The use of specific isotopes like [123I] and [18F] in these compounds facilitates the imaging of PBR, which is associated with various pathological states including neurodegeneration and inflammation (Katsifis et al., 2000; Fookes et al., 2008).

Anticancer Activity

Derivatives of N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide have shown promising anticancer activities in vitro. These studies revealed the compounds' ability to inhibit cancer cell growth, presenting a potential pathway for developing new anticancer drugs. The exploration of these derivatives against various cancer cell lines helps in understanding their mechanism of action and optimizing their anticancer properties (Yu Chena et al., 2022).

Chemical Synthesis and Structural Analysis

Research into the synthesis, crystal structure, and vibrational properties of imidazo[1,2-a]pyridine derivatives provides foundational knowledge for the development of new compounds with potential applications in medicine and materials science. The design and structural analysis of these compounds contribute to a better understanding of their chemical properties and potential biological activities. Such studies are crucial for the rational design of compounds with improved efficacy and reduced toxicity (Dong-Mei Chen et al., 2021).

Propiedades

IUPAC Name |

N-(2-fluorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4OS/c15-9-4-1-2-5-10(9)17-12(20)8-21-14-18-11-6-3-7-16-13(11)19-14/h1-7H,8H2,(H,17,20)(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQAHDADRMEXHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-2-furyl)methylene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5548228.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)

![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)